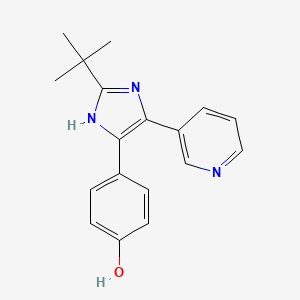
Phenol, 4-(2-(1,1-dimethylethyl)-5-(3-pyridinyl)-1H-imidazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cgp 8716 is a major metabolite of GP53,633, a basic non-steroidal anti-inflammatory agent.
Scientific Research Applications
1. Electronic and Structural Studies
- Imidazole-based compounds, including variations of phenol, have been synthesized and characterized, providing insights into electronic and structural properties. These studies have revealed important information about the crystallization, electron density distribution, and N-base donor strengths of such compounds (Eseola et al., 2012).
2. Fluorescent Properties and Coordination Chemistry
- Research on 2-(imidazole-2-yl)phenol ligands and their Zn(II) complexes has uncovered significant data regarding their molecular structures, fluorescent properties, and coordination chemistry (Eseola et al., 2009).
3. Synthesis and Crystal Structure Analysis
- Studies have been conducted on the synthesis and crystal structure of imidazole-phenol derivatives. These include research on nickel complexes and their three-dimensional network structures linked by hydrogen bonds (Diop et al., 2022).
4. Fluorescence Probe Development
- Imidazole-phenol compounds have been synthesized and studied for their UV and fluorescence properties, highlighting their potential as fluorescent probes (Wen-yao, 2012).
5. Luminescent and Magnetic Properties
- Research involving imidazole-phenol in coordination chemistry has led to the development of complexes with unique luminescent and magnetic properties, demonstrating potential applications in materials science (Gao et al., 2014).
6. Synthesis and Catalysis
- The synthesis and properties of iron complexes with imidazole-phenol ligands have been explored. These studies focus on their structures and applications in catalysis, particularly in ethylene reactions (Yankey et al., 2014).
7. Antimicrobial and Antifungal Activities
- Research into the synthesis and application of imidazole-phenol compounds has shown their effectiveness against bacteria and fungi, indicating their potential in pharmaceutical and agricultural sectors (Nizamov et al., 2015).
properties
CAS RN |
84782-21-8 |
|---|---|
Product Name |
Phenol, 4-(2-(1,1-dimethylethyl)-5-(3-pyridinyl)-1H-imidazol-4-yl)- |
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-(2-tert-butyl-4-pyridin-3-yl-1H-imidazol-5-yl)phenol |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)17-20-15(12-6-8-14(22)9-7-12)16(21-17)13-5-4-10-19-11-13/h4-11,22H,1-3H3,(H,20,21) |
InChI Key |
MZGWIQCWWSGSRK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC(=C(N1)C2=CC=C(C=C2)O)C3=CN=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=NC(=C(N1)C2=CC=C(C=C2)O)C3=CN=CC=C3 |
Appearance |
Solid powder |
Other CAS RN |
84782-21-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CGP 8716 CGP-8716 CGP8716 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668462.png)
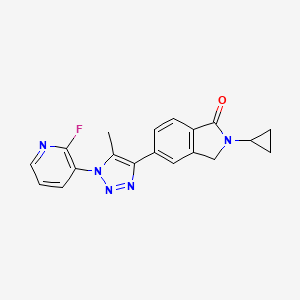
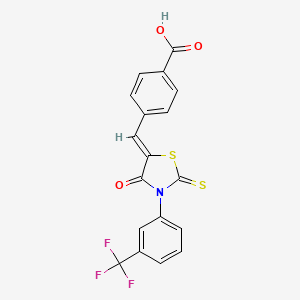
![N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride](/img/structure/B1668467.png)

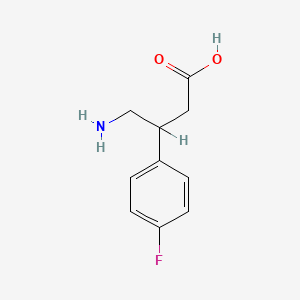
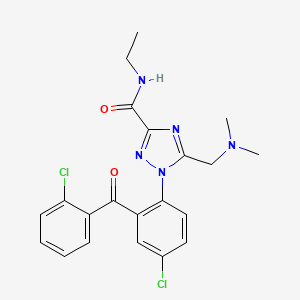

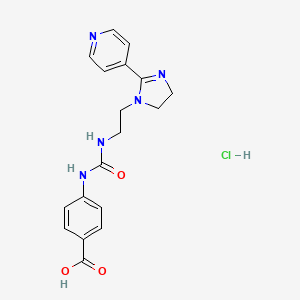
![Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668479.png)


![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)